Methyl 5-amino-2-methoxynicotinate

Pharmaceutical Intermediates Medicinal Chemistry Quality Control

Methyl 5-amino-2-methoxynicotinate (CAS 122433-51-6) is a highly functionalized pyridine derivative belonging to the nicotinic acid ester class, defined by a 2-methoxy and 5-amino substitution pattern. It serves as a versatile building block for pharmaceutical intermediates, particularly in the synthesis of tyrosine kinase inhibitors (TKIs) and fused bicyclic heterocycles.

Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
CAS No. 122433-51-6
Cat. No. B178340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-amino-2-methoxynicotinate
CAS122433-51-6
Molecular FormulaC8H10N2O3
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=N1)N)C(=O)OC
InChIInChI=1S/C8H10N2O3/c1-12-7-6(8(11)13-2)3-5(9)4-10-7/h3-4H,9H2,1-2H3
InChIKeyDLZBLXAUYGGWBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-amino-2-methoxynicotinate (CAS 122433-51-6): A Functionalized Pyridine Scaffold for Pharmaceutical Intermediates


Methyl 5-amino-2-methoxynicotinate (CAS 122433-51-6) is a highly functionalized pyridine derivative belonging to the nicotinic acid ester class, defined by a 2-methoxy and 5-amino substitution pattern. It serves as a versatile building block for pharmaceutical intermediates, particularly in the synthesis of tyrosine kinase inhibitors (TKIs) and fused bicyclic heterocycles . The compound's structure, featuring both a nucleophilic amino group and an ester moiety amenable to further derivatization, enables its role as a strategic starting material in medicinal chemistry campaigns [1].

Methyl 5-amino-2-methoxynicotinate Selection: Why Analogue Interchange Risks Project Failure


Substituting Methyl 5-amino-2-methoxynicotinate (122433-51-6) with even a closely related analogue, such as the corresponding ethyl ester (CAS 1702878-98-5) or the free carboxylic acid (CAS 1554360-43-8), is not a trivial decision. These alterations in the ester moiety or oxidation state can significantly alter reactivity in downstream synthetic steps (e.g., hydrolysis, amidation), leading to different reaction kinetics, side-product profiles, or purification challenges . Moreover, the specific placement of the 5-amino and 2-methoxy groups is critical for the compound's utility in established synthetic routes for targeted heterocycles; a change in substitution pattern renders the material unsuitable for the intended synthetic pathway without extensive re-optimization .

Procurement Evidence for Methyl 5-amino-2-methoxynicotinate (CAS 122433-51-6): Quantified Differentiation Against Analogs


Purity and Analytical Certification: Higher Assured Quality than Common Research-Grade Alternatives

Commercial suppliers offer Methyl 5-amino-2-methoxynicotinate with a standard purity of 98%, which is higher than the 95% purity commonly offered by alternative vendors for this compound . This 3% increase in purity is documented by batch-specific analytical data including NMR, HPLC, and GC reports, providing quantifiable assurance for use in sensitive synthetic sequences or as an analytical standard .

Pharmaceutical Intermediates Medicinal Chemistry Quality Control

Enhanced Reactivity for Downstream Derivatization: Faster Hydrolysis Kinetics Compared to the Ethyl Ester

The methyl ester functional group in Methyl 5-amino-2-methoxynicotinate provides a significant kinetic advantage in hydrolysis reactions over its ethyl ester counterpart (CAS 1702878-98-5). Methyl esters are generally hydrolyzed under basic or acidic conditions at a rate 3-10 times faster than ethyl esters due to reduced steric hindrance around the carbonyl carbon [1]. This is a well-established principle in organic chemistry that can be quantitatively validated by in-house comparative kinetic experiments under identical conditions.

Synthetic Chemistry Process Development Ester Hydrolysis

Optimized Physicochemical Properties: Improved Solubility and Crystallinity Compared to the Free Acid

Methyl 5-amino-2-methoxynicotinate (MW: 182.18) is predicted to have higher solubility in organic solvents and improved crystallinity relative to its free acid form, 5-Amino-2-methoxynicotinic acid (CAS 1554360-43-8, MW: 168.15) [1]. The ester form eliminates the strong intermolecular hydrogen bonding associated with the carboxylic acid, which is a class-level property that generally results in a lower melting point and enhanced solubility in non-polar organic media [2]. This facilitates easier handling, purification, and characterization.

Pre-formulation Analytical Chemistry Material Science

Defined Hazard and Safety Profile for Consistent Laboratory Handling

The compound is classified with specific GHS hazard statements (H302, H315, H319, H335) . This contrasts with some uncharacterized or newly synthesized analogs where full safety data may not be available, posing an unknown risk to personnel and requiring more restrictive handling protocols. The availability of a detailed SDS ensures compliant and safe laboratory use from the point of procurement.

EHS Compliance Laboratory Safety Chemical Handling

Established Role as a Critical Intermediate in Tyrosine Kinase Inhibitor (TKI) Synthesis

The compound is specifically highlighted as a 'highly functionalized pyridine scaffold serving as a critical intermediate in the synthesis of pharmaceutical agents, particularly tyrosine kinase inhibitors (TKIs) and fused bicyclic heterocycles' . While a direct IC50 or potency comparison for the intermediate itself is irrelevant, its value proposition lies in its validated utility in literature and patent routes for this high-value therapeutic class. A generic pyridine ester lacking the 5-amino group would not provide the necessary handle for the same array of subsequent heterocyclization reactions.

Medicinal Chemistry Oncology Synthetic Route Design

Reduced Molecular Complexity and Improved Atom Economy vs. Protected Analogues

Methyl 5-amino-2-methoxynicotinate (MW: 182.18) provides the essential amino group in its unprotected form, unlike analogues where this moiety is masked as a nitro (MW: 212.18) or Boc-protected (MW: 282.34) derivative . This results in a lower molecular weight and higher atom economy for any subsequent reactions that require a free amine. The omission of a deprotection step not only reduces step count and waste but also eliminates the yield loss and purification costs associated with that additional synthetic transformation.

Process Chemistry Cost of Goods Green Chemistry

Methyl 5-amino-2-methoxynicotinate (CAS 122433-51-6): Recommended Use Scenarios for Scientific and Industrial Procurement


Medicinal Chemistry: Synthesis of Tyrosine Kinase Inhibitor (TKI) Lead Series

Based on its validated role as a scaffold for TKIs and fused heterocycles , procurement of this compound is ideal for medicinal chemistry programs targeting kinase-driven diseases. The 98% purity ensures minimal interference from impurities in SAR studies, while the free 5-amino group allows for direct diversification into focused libraries of potential inhibitors.

Process R&D: Development of a Scalable Route to a Key Intermediate

For process chemists, the methyl ester's faster hydrolysis kinetics compared to the ethyl ester [1] and the compound's status as a free amine (avoiding a deprotection step) make it the superior choice for developing cost-effective, high-yielding scalable routes. The defined hazard profile also simplifies safety assessments and engineering controls for kilo-lab and pilot plant work.

Analytical Chemistry: Use as a High-Purity Reference Standard

Given the availability of material with 98% purity and full analytical certification (NMR, HPLC, GC) , this compound can be procured as a reference standard for method development, impurity profiling, or quantitative NMR (qNMR) applications in support of larger synthetic campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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